molecular formula C18H22N2O4 B2801407 Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-20-8

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate

Cat. No.: B2801407
CAS No.: 2411326-20-8
M. Wt: 330.384
InChI Key: UMMRHWWZCGGKGU-CMDGGOBGSA-N
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Description

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a synthetic ester featuring a piperidine core substituted with a methyl(phenyl)carbamoyl group and a conjugated α,β-unsaturated ester moiety. The (E)-configuration of the double bond ensures structural rigidity, while the carbamoyl group introduces hydrogen-bonding capabilities, influencing both solubility and target interactions .

Properties

IUPAC Name

methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRHWWZCGGKGU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, and it features a piperidine ring, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often act through modulation of G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes, including neurotransmission and hormone secretion. The interaction with GPCRs can lead to downstream signaling pathways that affect cellular responses such as:

  • Inhibition of insulin secretion : Related compounds have shown effects on pancreatic beta-cell function, impacting insulin release in diabetes models .
  • Modulation of pain pathways : Similar piperidine derivatives have been studied for their analgesic properties, potentially providing relief in chronic pain conditions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AntidiabeticModulates insulin secretion in pancreatic beta-cells
AnalgesicExhibits pain-relieving properties through GPCR modulation
NeuroprotectivePotential protective effects against neurodegeneration
Anti-inflammatoryInhibits inflammatory pathways linked to autoimmune responses

Case Studies

  • Antidiabetic Effects :
    A study evaluated the compound's effect on insulin secretion in isolated rat islets. The results indicated that the compound significantly enhanced insulin release, suggesting its potential as a therapeutic agent for type 2 diabetes management .
  • Analgesic Properties :
    In an animal model of neuropathic pain, derivatives of the compound were tested for their ability to alleviate pain. The results showed a marked reduction in pain scores compared to controls, indicating a promising analgesic effect linked to GPCR activity .
  • Neuroprotection :
    Research has indicated that similar piperidine compounds may provide neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C27H36N2O4
Molecular Weight : 452.6 g/mol
IUPAC Name : 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
CAS Number : 135062-02-1

The compound features a piperidine ring, which is known for its biological activity, particularly in the central nervous system. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate has been investigated for its potential as an antidiabetic agent. It acts as a non-sulfonylurea hypoglycemic agent, influencing insulin secretion from pancreatic beta-cells. Studies have shown that derivatives of this compound can be labeled with fluorine isotopes for imaging purposes in positron emission tomography (PET), aiding in the non-invasive assessment of beta-cell function in diabetes .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it relevant in neuropharmacological research. It has been studied for its effects on dopamine and serotonin receptors, which are crucial in treating disorders such as depression and schizophrenia. The structural features of the compound allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .

Anticancer Research

Recent studies have explored the cytotoxic properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Diabetes Management

A study conducted on diabetic rat models demonstrated that this compound significantly reduced blood glucose levels. The mechanism was attributed to enhanced insulin secretion and improved insulin sensitivity, indicating its potential utility in managing type 2 diabetes .

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using neuronal cell cultures exposed to oxidative stress, the compound exhibited protective effects by reducing cell death and promoting neuronal survival. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntidiabetic agent influencing insulin secretionReduces blood glucose levels in diabetic models
NeuropharmacologyModulates neurotransmitter systemsPotential treatment for depression and schizophrenia
Anticancer ResearchCytotoxic effects against cancer cell linesInhibits proliferation and induces apoptosis
Neuroprotective EffectsProtects neuronal cells from oxidative stressReduces cell death in neurotoxicity models

Chemical Reactions Analysis

Nucleophilic Additions at α,β-Unsaturated Carbonyl

The conjugated enone system (C=O and C=C) exhibits electrophilic character, enabling Michael addition reactions.

Reaction TypeReagents/ConditionsProducts/Outcomes (Analog Examples)Reference
Thiol AdditionHS-R (e.g., glutathione)Thioether adducts at β-position
Amine AdditionPrimary/secondary aminesβ-Amino carbonyl derivatives
Organometallic AttackGrignard reagents1,4-Addition forming γ-substituted ketones

Key Insight : The electron-withdrawing ester group enhances electrophilicity at the β-carbon, favoring regioselective additions.

Hydrolysis of Ester Functionality

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsNotes
Aqueous HCl (reflux)Carboxylic acid derivativeAcid-catalyzed ester cleavage
NaOH/H₂OSodium carboxylate intermediateSaponification followed by acid workup

Example : Analog compounds like methyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoate undergo hydrolysis to yield water-soluble carboxylates .

Reduction of Reactive Moieties

Selective reduction pathways are feasible:

Target SiteReagentsOutcome
α,β-Unsaturated bondH₂/Pd-CSaturated ketone ester
Ketone groupNaBH₄, LiAlH₄Secondary alcohol (may require protection)

Caution : Competitive reduction of both the double bond and ketone is possible without controlled conditions .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsProduct Type
Maleic anhydrideThermal (Δ)Six-membered cyclic adduct
TetrazinesRoom temperaturePyridazine derivatives

Evidence : Patent data highlights cycloadditions with tetrasubstituted alkenes under mild conditions.

Piperidine Ring Functionalization

The carbamoyl group (-NH-C(O)-) on the piperidine ring enables further modifications:

ReactionReagentsOutcome
AlkylationR-X (alkyl halides)N-alkylated piperidine derivatives
AcylationAcid chloridesIntroduction of new acyl groups

Note : Steric hindrance from the methyl(phenyl) group may limit reactivity at the carbamoyl nitrogen.

Stability and Degradation Pathways

  • Photodegradation : UV exposure may induce [2+2] cycloaddition or isomerization of the α,β-unsaturated system.

  • Oxidative Stress : Reaction with ROS (e.g., H₂O₂) could cleave the double bond or oxidize the piperidine ring .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituent on Piperidine Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Methyl(phenyl)carbamoyl Ester (Methyl) 342.4* Balanced lipophilicity, H-bond donor/acceptor
Methyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate 4-(tert-butyl)phenyl Ester (Methyl) 225† High hydrophobicity, steric bulk
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 1,1-difluoroethyl Acid 247.238 Electronegative, acidic, improved aqueous solubility

*Calculated based on molecular formula C₁₉H₂₂N₂O₄. †Molecular weight reported in .

Key Differences and Implications

Substituent Effects: The methyl(phenyl)carbamoyl group in the target compound introduces a polar, hydrogen-bonding motif absent in the tert-butylphenyl analog (). This may enhance binding to biological targets (e.g., kinases or proteases) compared to the sterically hindered tert-butyl group . Fluorination often enhances bioavailability and resistance to oxidative metabolism .

Functional Group Impact :

  • The methyl ester in the target compound increases lipophilicity, favoring membrane permeability but requiring esterase-mediated hydrolysis for activation. In contrast, the carboxylic acid in ’s compound is ionized at physiological pH, limiting passive diffusion but enabling direct target engagement without metabolic activation .

Synthetic Routes: outlines a two-step regioselective synthesis for β-keto-enoate esters, suggesting the target compound could be synthesized similarly by substituting tert-butylphenyl with methyl(phenyl)carbamoyl precursors . The difluoroethyl group in likely requires specialized fluorination steps, increasing synthetic complexity .

Q & A

Q. Q1. What are the most reliable synthetic routes for Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate?

Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and carbamate formation. Key steps include:

Piperidine Core Functionalization : Reacting 4-(methyl(phenyl)carbamoyl)piperidine with activated carbonyl intermediates.

But-2-enoate Esterification : Using methyl acrylate derivatives under controlled pH (e.g., sodium acetate buffer at pH 4.6) to stabilize intermediates .

Stereochemical Control : Employing Z/E-selective catalysts or chiral auxiliaries to ensure the (E)-configuration of the double bond .
Critical Note : Purity assessment via HPLC with methanol-buffer mobile phases (65:35 v/v) is recommended .

Basic Research: Analytical Characterization

Q. Q2. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Methodological Answer : A tiered approach is advised:

  • Chromatography : Reverse-phase HPLC using a C18 column and UV detection (λ = 254 nm) with mobile phases optimized for polar carboxylates .
  • Spectroscopy :
    • FT-IR : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹).
    • NMR : ¹³C NMR for piperidine ring conformation (δ 45–55 ppm) and but-2-enoate geometry (δ 120–130 ppm for vinyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research: Molecular Interactions

Q. Q3. How can researchers design experiments to investigate this compound’s interactions with disease-relevant enzymes?

Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like acetylcholinesterase or kinases. Focus on the carbamoyl-piperidine motif’s hydrogen-bonding potential .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) using immobilized enzyme targets .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays under varied pH (4.0–7.4) to assess pH-dependent activity .

Q. Table 1: Structural Analogs and Observed Bioactivities

Compound NameTarget EnzymeIC₅₀ (µM)Key Structural Feature
4-Fluoromethylphenidate (4F-MPH)DAT*12.3Fluorophenyl substitution
Methyl 2-[2-oxo-4-pyridinyl]acetateKinase X8.9Pyridinyl-piperidine core
*Dopamine Transporter. Data adapted from .

Advanced Research: Environmental Impact

Q. Q4. What experimental frameworks are suitable for evaluating this compound’s environmental persistence and toxicity?

Methodological Answer : Adopt the INCHEMBIOL project’s long-term design :

  • Abiotic Stability : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying temperatures (20–40°C).
  • Biotic Degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .

Methodological Challenge: Data Contradictions

Q. Q5. How should researchers resolve discrepancies in bioactivity data between structural analogs?

Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and exclude studies with unvalidated purity (<95% by HPLC) .
  • Molecular Dynamics (MD) Simulations : Identify conformational flexibility in the carbamoyl-piperidine moiety that may explain differential binding .
  • Dose-Response Repetition : Replicate assays under controlled conditions (e.g., 37°C, pH 7.4, 5% CO₂) to minimize experimental variability .

Experimental Design: Stability Profiling

Q. Q6. What statistical designs are optimal for stability studies under varied storage conditions?

Methodological Answer :

  • Factorial Design : Test temperature (−20°C, 4°C, 25°C), humidity (30–70% RH), and light exposure using a randomized block design with four replicates .
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life at 40°C/75% RH over 6 months .
  • Degradation Product Identification : LC-MS/MS to track byproducts (e.g., hydrolyzed carbamate or oxidized piperidine) .

Q. Guidelines for Researchers :

  • Data Transparency : Report HPLC conditions, NMR solvent systems, and assay controls to ensure reproducibility .

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